Ethyl 6,6-dimethyl-4-oxooxane-2-carboxylate
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Overview
Description
Ethyl 6,6-dimethyl-4-oxooxane-2-carboxylate is a chemical compound with the molecular formula C10H16O4. It is also known by its IUPAC name, ethyl 6,6-dimethyl-4-oxotetrahydro-2H-pyran-2-carboxylate . This compound is a derivative of oxane, a six-membered ring containing one oxygen atom, and is characterized by the presence of an ethyl ester group and a ketone functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6,6-dimethyl-4-oxooxane-2-carboxylate typically involves the reaction of 6,6-dimethyl-4-oxooxane-2-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6,6-dimethyl-4-oxooxane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: 6,6-dimethyl-4-oxooxane-2-carboxylic acid.
Reduction: Ethyl 6,6-dimethyl-4-hydroxyoxane-2-carboxylate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 6,6-dimethyl-4-oxooxane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters and ketones.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of ethyl 6,6-dimethyl-4-oxooxane-2-carboxylate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, while the ketone group can participate in redox reactions. These interactions can affect biochemical pathways and enzyme activities.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-methoxy-3-methylindole-2-carboxylate
- Ethyl 6,6-dimethyl-4-hydroxyoxane-2-carboxylate
- Ethyl 6,6-dimethyl-4-oxotetrahydro-2H-pyran-2-carboxylate
Uniqueness
Ethyl 6,6-dimethyl-4-oxooxane-2-carboxylate is unique due to its specific structural features, including the presence of both an ester and a ketone group within the oxane ring
Properties
IUPAC Name |
ethyl 6,6-dimethyl-4-oxooxane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-4-13-9(12)8-5-7(11)6-10(2,3)14-8/h8H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMYOKSDUBPEXAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(=O)CC(O1)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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